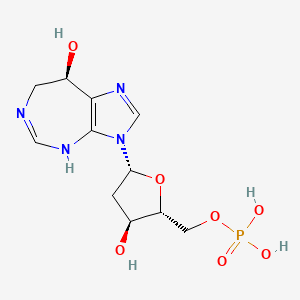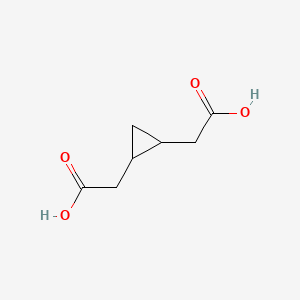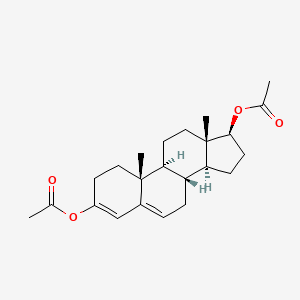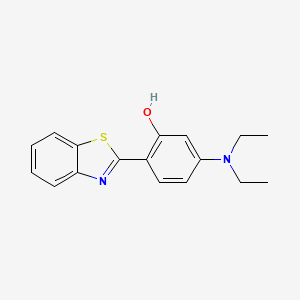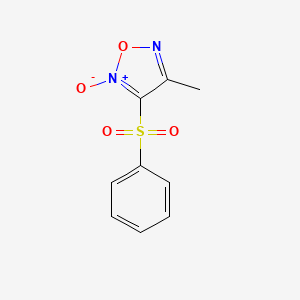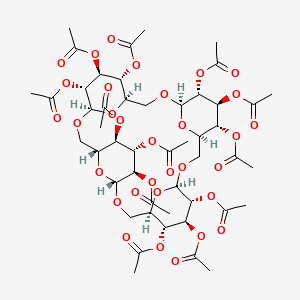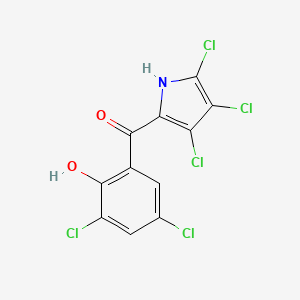
Pyrrolomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolomycin D is a natural product found in Streptomyces and Streptomyces fumanus with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Mechanism of Action
Pyrrolomycins, including Pyrrolomycin D, are recognized for their potent antibiotic properties. They demonstrate nanomolar activity against Gram-positive bacteria, with a unique mechanism of action that involves membrane depolarization and disruption of the proton gradient. This action uncouples oxidative phosphorylation via protonophoric activity, making Pyrrolomycins significantly more effective than traditional antibiotics like carbonyl cyanide m-chlorophenylhydrazone (CCCP) (Valderrama et al., 2019).
Structural Characteristics
Pyrrolomycin D's structure, along with other pyrrolomycins like C and E, was initially identified and characterized in the early 1980s. These compounds comprise chlorinated pyrrole nuclei linked to a dichlorophenol moiety. The specific structural composition contributes to their biological activity against various bacterial strains (Koyama et al., 1983).
Broad Spectrum of Biological Activities
Pyrrolomycin D exhibits a broad spectrum of biological activities. It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity is attributed to its unique structural components, making it a valuable agent in the fight against various microbial pathogens (Ezaki et al., 1983).
Potential in Anticancer Research
Recent research has expanded the potential applications of Pyrrolomycins, including Pyrrolomycin D, in anticancer treatment. Studies have shown that chemically synthesized Pyrrolomycins can maintain or even enhance biological activity while reducing cytotoxicity. This suggests a promising avenue for developing new anticancer agents based on the pyrrolomycin structure (Raimondi et al., 2020).
Biosynthetic Gene Clusters
The understanding of Pyrrolomycins’ biosynthesis has been enhanced by the identification and characterization of their biosynthetic gene clusters. This knowledge opens the door for genetic and biosynthetic manipulation, potentially leading to the development of new variants with tailored properties (Zhang & Parry, 2006).
Antibiofilm Properties
Pyrrolomycin D, along with other pyrrolomycins, has shown significant potential as an anti-biofilm agent, particularly against staphylococcal biofilms. This property is crucial in the context of chronic infections and antibiotic resistance, where biofilms often pose a significant challenge (Schillaci et al., 2010).
Eigenschaften
CAS-Nummer |
81910-07-8 |
|---|---|
Produktname |
Pyrrolomycin D |
Molekularformel |
C11H4Cl5NO2 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H4Cl5NO2/c12-3-1-4(9(18)5(13)2-3)10(19)8-6(14)7(15)11(16)17-8/h1-2,17-18H |
InChI-Schlüssel |
IJODRMYZNYTFTC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Andere CAS-Nummern |
81910-07-8 |
Synonyme |
pyrrolomycin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



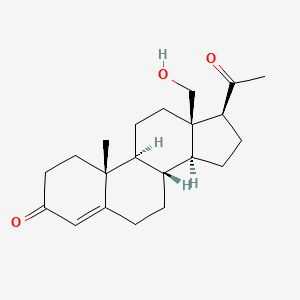
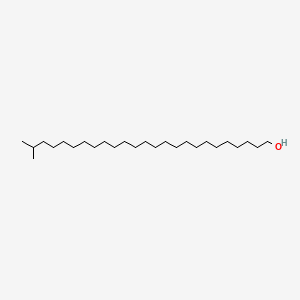

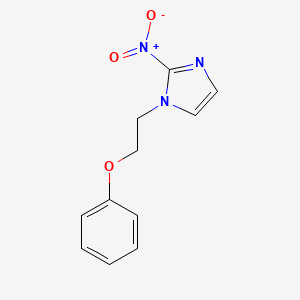
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)
